tert-Butyl (4-acetylpyridin-3-yl)carbamate
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Overview
Description
“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a chemical compound with the IUPAC name tert-butyl (3-acetylpyridin-4-yl)carbamate . It has a molecular weight of 236.27 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-acetylpyridin-3-yl)carbamate” is1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
. Physical And Chemical Properties Analysis
“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a powder that is stored at room temperature .Scientific Research Applications
Photocatalytic Synthesis of Amino Compounds
Photoredox-catalyzed reactions involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of tert-butyl carbamate, have shown effectiveness in synthesizing 3-aminochromones. These synthesized compounds can be further transformed into various amino pyrimidines, expanding their applications in photocatalyzed protocols (Wang et al., 2022).
Crystal Structure Analysis
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, structurally related to tert-butyl carbamate, have been studied for their unique crystal structures. These structures involve bifurcated hydrogen and halogen bonds, providing insights into molecular arrangements and interactions (Baillargeon et al., 2017).
Synthesis of Natural Product Intermediates
Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate in natural products like jaspine B, has been achieved using tert-butyl carbamate derivatives. These compounds exhibit cytotoxic activity against human carcinoma cell lines, showcasing their importance in drug synthesis (Tang et al., 2014).
Chemical Reactions and Transformations
tert-Butyl carbamate derivatives have been explored in various chemical reactions. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for anticancer drugs, demonstrating the role of tert-butyl carbamate in the synthesis of medically relevant compounds (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-acetylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIZWAPDSDUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743614 |
Source
|
Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
CAS RN |
1260892-75-8 |
Source
|
Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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